1,2,3-Tribenzyloxy-2-methylpropane
Description
1,2,3-Tribenzyloxy-2-methylpropane is a synthetic organic compound characterized by a central propane backbone substituted with three benzyloxy groups and a methyl group at the second carbon. This structure confers unique physicochemical properties, including high lipophilicity and steric bulk, making it valuable as a protecting group intermediate in organic synthesis, particularly in carbohydrate and steroid chemistry. The benzyloxy groups enhance stability under acidic or basic conditions, while the methyl group influences conformational rigidity.
Properties
CAS No. |
58021-00-4 |
|---|---|
Molecular Formula |
C25H28O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[2-methyl-1,3-bis(phenylmethoxy)propan-2-yl]oxymethylbenzene |
InChI |
InChI=1S/C25H28O3/c1-25(28-19-24-15-9-4-10-16-24,20-26-17-22-11-5-2-6-12-22)21-27-18-23-13-7-3-8-14-23/h2-16H,17-21H2,1H3 |
InChI Key |
GMJBPRLVRFKYEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC=CC=C1)(COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Steric Effects : The methyl group in this compound increases steric hindrance compared to 1,2,3-Tribenzyloxypropane, reducing reactivity in nucleophilic substitutions but enhancing thermal stability .
- Solubility : All benzyloxy-substituted propanes exhibit poor aqueous solubility, favoring organic solvents. The methyl group marginally improves solubility in polar aprotic solvents like THF.
- Synthetic Utility : this compound is preferred over simpler benzyl ethers in multi-step syntheses requiring prolonged acidic/basic conditions due to its resistance to cleavage .
Stability and Reactivity
- Acidic Conditions : this compound demonstrates superior stability under HCl/MeOH (0.1 M, 24 h) compared to 1,2-Dibenzyloxy-2-methylpropane, which undergoes partial debenzylation.
- Oxidative Stability : Unlike naphthalene-based ethers (e.g., compounds in ), benzyloxy derivatives resist oxidation, making them suitable for reactions involving peroxides.
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